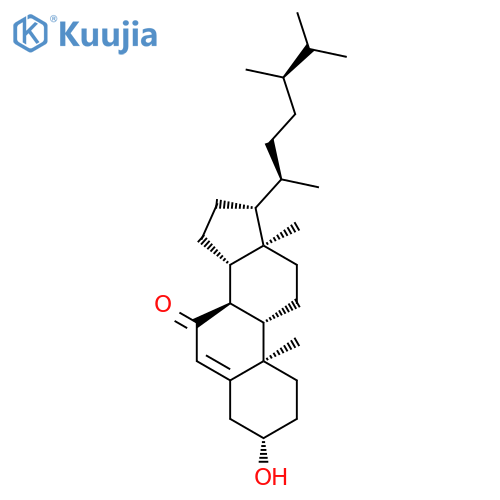

Cas no 55396-22-0 (7-Ketocampesterol)

7-Ketocampesterol 化学的及び物理的性質

名前と識別子

-

- Ergost-5-en-7-one, 3-hydroxy-, (3b,24R)-

- Ergost-5-en-7-one, 3-hydroxy-, (3β,24R)-

- 3beta-hydroxycampest-5-en-7-one

- 55396-22-0

- 7-Ketocampesterol

-

- インチ: InChI=1S/C28H46O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-26-24(12-14-28(22,23)6)27(5)13-11-21(29)15-20(27)16-25(26)30/h16-19,21-24,26,29H,7-15H2,1-6H3/t18-,19-,21+,22-,23+,24+,26+,27+,28-/m1/s1

- InChIKey: LTLKHSBYMNKWPF-KANLMKGOSA-N

- ほほえんだ: CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C

計算された属性

- せいみつぶんしりょう: 414.349780706g/mol

- どういたいしつりょう: 414.349780706g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 30

- 回転可能化学結合数: 5

- 複雑さ: 693

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 9

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 7.7

- トポロジー分子極性表面積: 37.3Ų

7-Ketocampesterol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | K484990-1mg |

7-Ketocampesterol |

55396-22-0 | 1mg |

$ 207.00 | 2023-04-15 | ||

| TRC | K484990-25mg |

7-Ketocampesterol |

55396-22-0 | 25mg |

$ 1800.00 | 2023-09-07 | ||

| TRC | K484990-5mg |

7-Ketocampesterol |

55396-22-0 | 5mg |

$ 953.00 | 2023-04-15 | ||

| TRC | K484990-10mg |

7-Ketocampesterol |

55396-22-0 | 10mg |

$ 1642.00 | 2023-04-15 |

7-Ketocampesterol 関連文献

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868

7-Ketocampesterolに関する追加情報

7-Ketocampesterol (55396-22-0) に関する最新研究動向

7-Ketocampesterol (CAS番号: 55396-22-0) は、植物ステロールの酸化代謝物として知られる化合物であり、近年、その生物学的活性や医薬品開発への応用可能性が注目されています。本稿では、この化合物に関する最新の研究動向をまとめ、その潜在的な治療応用について考察します。

最近の研究では、7-Ketocampesterolが抗炎症作用や抗酸化作用を示すことが明らかになってきました。2023年に発表されたin vitro研究では、この化合物がNF-κBシグナル伝達経路を抑制することで炎症性サイトカインの産生を減少させることが報告されています。特に、関節リウマチなどの慢性炎症性疾患に対する治療標的としての可能性が示唆されています。

代謝疾患分野では、7-Ketocampesterolが脂質代謝に与える影響に関する研究が進められています。動物モデルを用いた実験では、この化合物がPPARγ受容体を部分的に活性化し、グルコース取り込みを促進する効果が確認されました。この発見は、2型糖尿病やメタボリックシンドロームに対する新規治療戦略の開発につながる可能性があります。

がん研究領域では、7-Ketocampesterolの抗腫瘍効果が注目されています。特に、乳がん細胞株を用いた研究では、この化合物が細胞周期をG1期で停止させ、アポトーシスを誘導することが明らかになりました。作用機序としては、ROS産生の増加とミトコンドリア機能障害が関与していると考えられています。

薬剤開発の観点からは、7-Ketocampesterolの構造活性相関に関する研究が進んでいます。2024年初頭に発表された論文では、この化合物のC-7ケトン基が生物学的活性に重要な役割を果たしていることが分子モデリング研究によって明らかにされました。この知見は、より効力の高いアナログ化合物の設計に役立つと考えられます。

安全性評価に関する最新データでは、7-Ketocampesterolの急性毒性は比較的低いことが示されています。しかし、長期投与による影響や他の薬剤との相互作用については、さらなる研究が必要です。現在、いくつかの研究機関がこの化合物の前臨床試験を計画中であり、近い将来に新たな知見が得られることが期待されます。

総合的に見ると、7-Ketocampesterol (55396-22-0) は多様な治療領域において有望な化合物であり、その作用機序の解明と応用開発が急速に進んでいます。今後の研究の進展により、この植物由来化合物が新規医薬品のリード化合物として開発される可能性が高まっています。

55396-22-0 (7-Ketocampesterol) 関連製品

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)